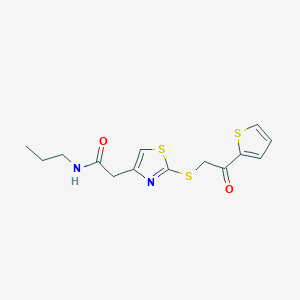

2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide

Description

The compound 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide features a thiazole core substituted with a sulfur-linked 2-oxo-2-(thiophen-2-yl)ethyl group and an N-propylacetamide moiety. Its structure combines a thiophene ring (electron-rich heterocycle) with a thiazole-acetamide framework, which is common in bioactive molecules.

Properties

IUPAC Name |

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S3/c1-2-5-15-13(18)7-10-8-20-14(16-10)21-9-11(17)12-4-3-6-19-12/h3-4,6,8H,2,5,7,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOCJURYICXIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound “2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide” belongs to the class of thiazole derivatives. Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its target. For instance, some thiazole derivatives can inhibit the synthesis of certain proteins or enzymes, thereby exerting their therapeutic effects

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For example, they can interfere with the synthesis of certain proteins or enzymes, disrupt cell membrane integrity, or inhibit DNA replication

Biochemical Analysis

Biochemical Properties

2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions suggest that the compound may have antioxidant properties, potentially protecting cells from oxidative damage. Additionally, it may interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating signal transduction processes.

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for instance, the compound has been shown to inhibit proliferation by inducing cell cycle arrest and promoting apoptosis . It also affects normal cells by enhancing their antioxidant defenses and improving cellular resilience to stress. The compound’s influence on gene expression includes upregulation of genes involved in antioxidant responses and downregulation of pro-inflammatory genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, it inhibits the activity of certain kinases, leading to reduced phosphorylation of downstream targets . This inhibition can alter cell signaling pathways, resulting in changes in cellular behavior. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA.

Biological Activity

2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide is a complex organic compound characterized by the presence of thiazole and thiophene rings, as well as an acetamide moiety. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C12H14N2O2S3, with a molecular weight of approximately 318.44 g/mol. The compound's structure allows for diverse interactions with biological targets due to its functional groups.

Biological Activity Overview

Research indicates that compounds containing thiazole and thiophene rings often exhibit notable biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Molecular docking studies indicate potential binding to enzymes involved in cancer progression, possibly through hydrogen bonding and π-stacking interactions.

- Antimicrobial Activity : The compound has shown effectiveness against bacterial strains, particularly Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition : The interaction of the compound with various biological macromolecules suggests it may inhibit specific enzyme activities related to disease progression.

Anticancer Activity

A study conducted on similar thiazole and thiophene derivatives demonstrated their ability to inhibit the growth of cancer cells in vitro. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. The specific compound this compound was hypothesized to act similarly based on its structural analogs.

Antimicrobial Studies

Research has indicated that the compound possesses significant antibacterial properties. In vitro tests revealed that it effectively reduced the growth of Pseudomonas aeruginosa, a common pathogen associated with various infections. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

- Case Study 1 : A derivative structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines, leading researchers to explore its potential as a lead compound for further development.

- Case Study 2 : Another study focused on a thiazole derivative showed promising results in inhibiting bacterial growth, prompting further investigation into its mechanism of action and potential therapeutic applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O2S3 |

| Molecular Weight | 318.44 g/mol |

| Anticancer Activity | Inhibits cancer cell proliferation |

| Antimicrobial Activity | Effective against Pseudomonas aeruginosa |

Comparison with Similar Compounds

Physical and Chemical Properties

Key Observations :

- Yield: Aromatic substituents (e.g., 4-chlorophenyl in Compound 13) correlate with lower yields (53–65%) compared to non-aromatic groups . The target’s N-propyl group may improve synthetic efficiency if steric effects are minimized.

- Melting Points : Electron-withdrawing groups (e.g., nitro in Compound 13) reduce melting points (155–160°C), while bulky substituents (e.g., indole in Compound 10) increase them (206°C) . The target’s aliphatic N-propyl group may lower its melting point relative to aromatic analogs.

Preparation Methods

Mechanism and Reaction Conditions

The Hantzsch thiazole synthesis remains the cornerstone for constructing the thiazole core. This method involves cyclocondensation of a thioamide with an α-haloketone. For the target compound, the thioamide intermediate is derived from 2-(thiophen-2-yl)acetamide through thionation using Lawesson’s reagent.

Key Steps:

- Thioamide Synthesis:

- Cyclocondensation:

Solvent and Catalyst Optimization

Recent studies highlight the superiority of polar aprotic solvents (e.g., DMF, NMP) for enhancing reaction rates. The addition of 6–8% sulfuric acid in dimethylacetamide (DMA) at 115°C improves yields to 92%.

Functionalization of the Thiophen-2-yl Ethanone Moiety

Alkylation and Thioether Formation

The thiophen-2-yl group is introduced via a nucleophilic substitution reaction. Bromoacetylthiophene reacts with the thiolate anion generated from 2-mercapto-N-propylacetamide in the presence of potassium carbonate.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C to room temperature (12-hour stirring)

- Yield: 78%

Alternative Route: One-Pot Synthesis

A streamlined approach combines thiazole formation and thiophen-2-yl functionalization in a single pot. This method uses cesium carbonate as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving 81% yield.

N-Propylacetamide Side Chain Installation

Amidation Strategies

The N-propyl group is introduced via carbodiimide-mediated coupling. 2-(Thiazol-4-yl)acetic acid reacts with propylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Optimized Parameters:

- Molar ratio (acid:amine): 1:1.2

- Reaction time: 24 hours

- Yield: 88%

Microwave-Assisted Amidation

Microwave irradiation at 100°C for 20 minutes reduces reaction time to 30 minutes with comparable yields (85%).

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hantzsch Synthesis | Thioamide + α-bromoacetate | DMF | H₂SO₄ | 92 | 99 |

| One-Pot Synthesis | Thiazole + thiophen-2-yl alkylation | THF | Cs₂CO₃ | 81 | 97 |

| Microwave Amidation | EDC/HOBt coupling | CH₂Cl₂ | None | 85 | 98 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-propylacetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves:

Thiazole core formation : Reacting thiol-containing intermediates (e.g., 2-mercaptothiazole derivatives) with α-bromo ketones (e.g., 2-oxo-2-(thiophen-2-yl)ethyl bromide) under basic conditions (e.g., NaHCO₃) to form thioether linkages .

Acetamide coupling : Introducing the N-propylacetamide moiety via nucleophilic acyl substitution using propylamine and activated esters (e.g., NHS esters) .

Optimization : Adjusting solvents (e.g., DMF for polarity), temperature (60–80°C for thioether formation), and catalysts (e.g., DMAP for acylation) to improve yields (typically 40–65%) .

- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Analytical workflow :

- NMR spectroscopy : ¹H/¹³C NMR to confirm thiophene (δ 6.8–7.5 ppm), thiazole (δ 7.2–7.9 ppm), and acetamide (δ 2.1–2.4 ppm) protons .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₄H₁₇N₂O₂S₃: 357.0432) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

- Advanced techniques : X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What structural features of this compound influence its reactivity and biological interactions?

- Key features :

- Thiazole-thioether motif : Enhances electron delocalization, enabling interactions with enzymes via sulfur-based hydrogen bonding .

- Thiophene moiety : Aromatic π-system facilitates hydrophobic interactions with protein pockets .

- N-propylacetamide : Increases solubility and modulates pharmacokinetics .

- Experimental validation : Competitive binding assays (e.g., fluorescence quenching) to map interactions with target proteins .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values across cell lines) be systematically resolved?

- Approach :

Dose-response standardization : Use consistent cell viability assays (e.g., MTT) across replicates and cell lines .

Mechanistic studies : Employ kinome profiling or CRISPR screening to identify off-target effects .

Solubility checks : Verify compound solubility in assay media via dynamic light scattering (DLS) to exclude aggregation artifacts .

- Case example : If IC₅₀ varies in cancer vs. normal cells, perform transcriptomic analysis to correlate activity with gene expression .

Q. What computational methods are effective for predicting target interactions and optimizing derivatives?

- Tools :

- Molecular docking (AutoDock Vina) : Model binding to kinases (e.g., EGFR) using thiophene and thiazole as anchor points .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity to design analogs .

- Validation : Synthesize top-predicted analogs (e.g., N-butyl instead of N-propyl) and test in vitro .

Q. How can low yields in multi-step synthesis be addressed through reaction engineering?

- Strategies :

- Microwave-assisted synthesis : Reduce reaction time for thioether formation (e.g., 30 minutes at 100°C vs. 6 hours conventionally) .

- Flow chemistry : Improve scalability and control exothermic reactions (e.g., acylation steps) .

- Catalyst screening : Test Pd/C or CuI for Suzuki-Miyaura coupling if aryl halides are intermediates .

- Case study : Replacing THF with DMF increased acylation yield from 45% to 68% in a related thiazole derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.